

4-Chlorobenzenesulfonohydrazide chemical properties

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Compound of Interest

Compound Name: 4-Chlorobenzenesulfonohydrazide

CAS No.: 2751-25-9

Cat. No.: B1596285

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4-Chlorobenzenesulfonohydrazide: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Pharmaceutical Applications

Executive Summary

4-Chlorobenzenesulfonohydrazide (CAS: 2751-25-9) is a highly versatile bifunctional chemical reagent and synthetic intermediate. Characterized by a para-chlorophenyl ring covalently linked to a sulfonohydrazide moiety, this compound serves as a cornerstone in the synthesis of complex organic architectures, including sulfonyl hydrazones, pyrazoles, and functionalized allenes. In recent years, it has gained significant traction in pharmaceutical drug development, acting as a privileged scaffold for designing targeted therapies against viral infections, Alzheimer's disease, and metabolic disorders[1],[2].

This whitepaper provides an in-depth technical analysis of **4-chlorobenzenesulfonohydrazide**, detailing its physicochemical properties, validated synthesis protocols, mechanistic reactivity, and downstream applications in medicinal chemistry.

Core Physicochemical Properties

The molecular architecture of **4-chlorobenzenesulfonohydrazide** dictates its reactivity and pharmacokinetic potential. The electron-withdrawing nature of the para-chloro substituent enhances the electrophilicity of the adjacent sulfonyl group, while simultaneously modulating the molecule's lipophilicity. An XLogP3 value of 0.5 indicates an optimal balance of hydrophilicity and lipophilicity, a critical parameter for oral bioavailability and cellular membrane permeability in rational drug design[1],[2].

Table 1: Quantitative Physicochemical Data of **4-Chlorobenzenesulfonohydrazide**

Property	Value	Reference
Molecular Formula	C6H7ClN2O2S	1[1]
Molecular Weight	206.65 g/mol	1[1]
XLogP3	0.5	1[1]
Topological Polar Surface Area	80.6 Å ²	1[1]
Melting Point	196–197 °C	2[2]

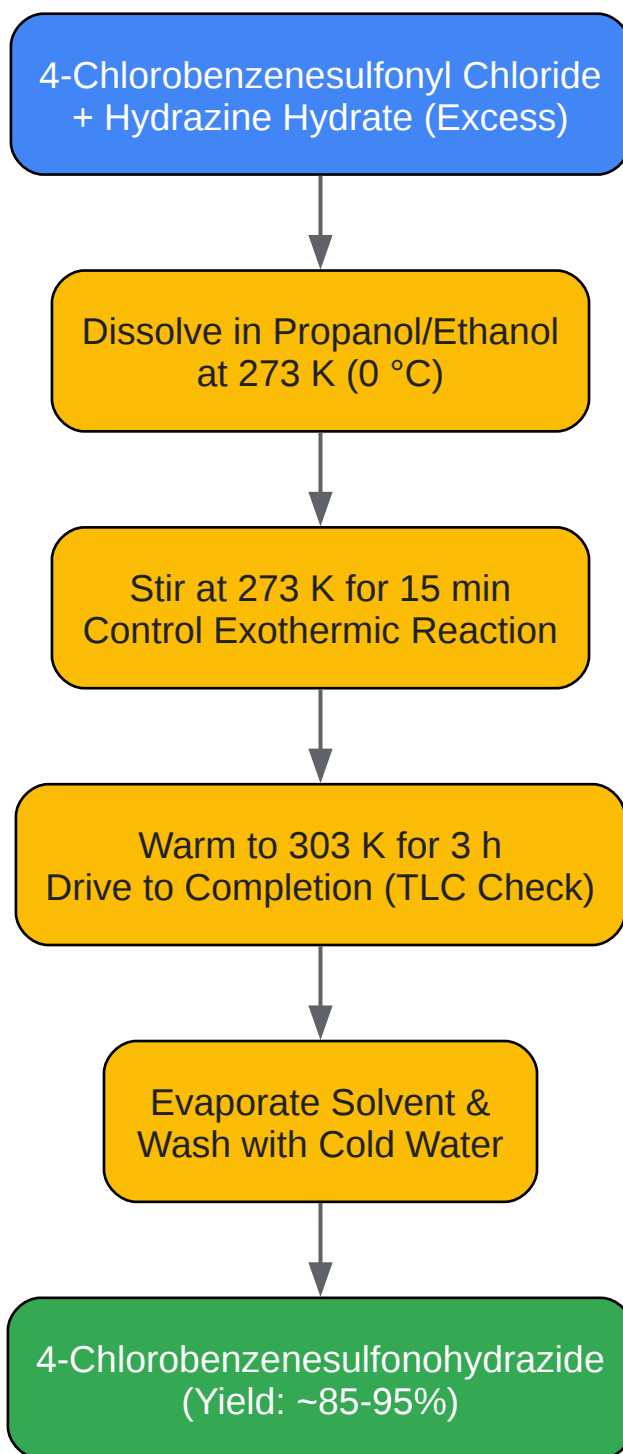
Synthesis Methodology: Experimental Workflow

The synthesis of **4-chlorobenzenesulfonohydrazide** relies on the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate. The protocol below outlines the optimized conditions required to maximize yield while preventing the formation of undesired symmetrical bis-hydrazines[3].

Protocol: Nucleophilic Substitution for Hydrazide Synthesis

- Materials: 4-chlorobenzenesulfonyl chloride (0.01 mol), 99% hydrazine hydrate (5 mL), propanol (30 mL).
- Step 1: Dissolution and Cooling. Dissolve the sulfonyl chloride in propanol and cool the reaction vessel to 273 K (0 °C).

- Causality: Lowering the temperature suppresses the kinetic energy of the system, preventing highly exothermic runaway reactions and minimizing the formation of symmetric 1,2-bis(arylsulfonyl)hydrazines[3].
- Step 2: Reagent Addition. Add hydrazine hydrate dropwise under vigorous stirring.
 - Causality: A massive stoichiometric excess of hydrazine is utilized to outcompete the newly formed mono-substituted product, ensuring the sulfonyl chloride reacts exclusively with free hydrazine rather than the hydrazide product[3].
- Step 3: Thermal Cycling. Stir at 273 K for 15 minutes, then warm to 303 K (30 °C) for 3 hours.
 - Self-Validation: The reaction acts as a self-validating system via Thin-Layer Chromatography (TLC). The complete disappearance of the high-R_f starting material (sulfonyl chloride) and the emergence of a highly polar, lower-R_f spot (hydrazide) confirms total conversion[3].
- Step 4: Isolation. Evaporate the excess propanol under reduced pressure, wash the resulting precipitate with cold water to remove unreacted hydrazine, and dry to yield a white solid[3].



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Step-by-step synthesis workflow of **4-Chlorobenzenesulfonohydrazide** from sulfonyl chloride.

Chemical Reactivity and Synthetic Applications

The dual functionality of the sulfonohydrazide group allows it to participate in diverse reaction mechanisms, making it an invaluable tool in synthetic organic chemistry.

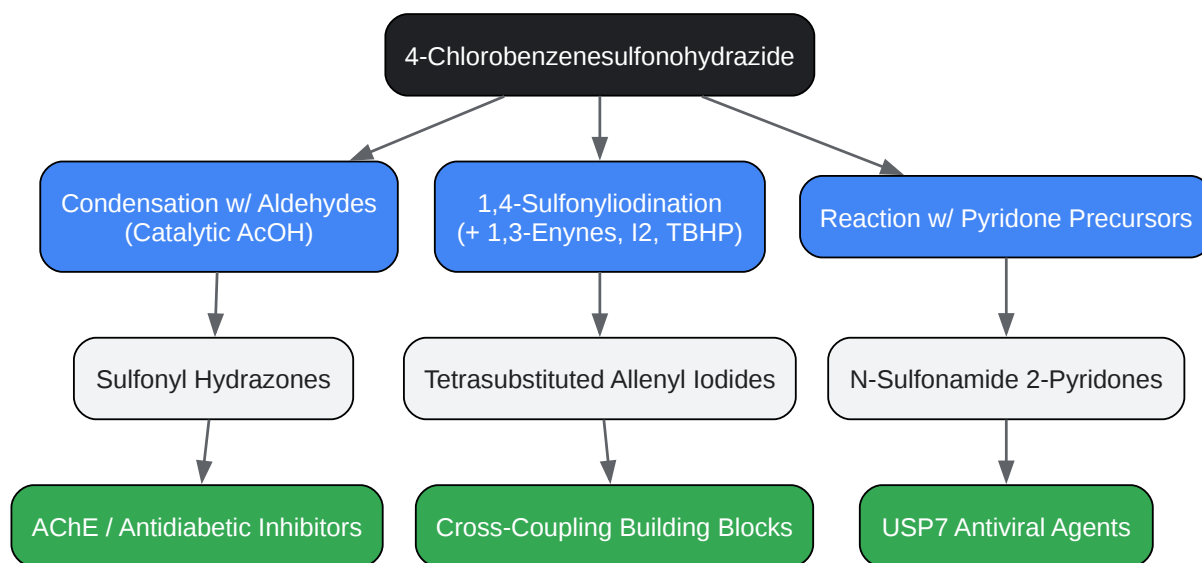
3.1. Metal-Free 1,4-Sulfonyliodination of 1,3-Enynes **4-Chlorobenzenesulfonohydrazide** acts as a highly efficient sulfonyl radical precursor in green chemistry applications. When reacted with 1,3-enynes, it facilitates the construction of tetrasubstituted allenyl iodides—crucial building blocks for cross-coupling reactions[4].

Protocol: Radical-Mediated Sulfonyliodination

- Materials: 1,3-enyne (0.45 mmol), **4-chlorobenzenesulfonohydrazide** (0.3 mmol), I₂ (0.3 mmol), TBHP (0.36 mmol, 5.5 M in decane), DCE (2.0 mL).
- Step 1: Mixture Preparation. Dissolve the enyne, hydrazide, and iodine in 1,2-dichloroethane (DCE).
 - Causality: DCE provides optimal solubility for all reagents and stabilizes the transient radical intermediates without participating in halogen abstraction[4].
- Step 2: Radical Initiation. Add tert-butyl hydroperoxide (TBHP) dropwise under an ambient air atmosphere at room temperature.
 - Causality: TBHP oxidizes the hydrazide, initiating a cascade that generates a sulfonyl radical. The ambient oxygen facilitates the auto-oxidation cycle, allowing the process to remain entirely metal-free[4].
- Step 3: Reaction Propagation. Stir for 1.0 hour.
 - Self-Validation: The reaction progress is visually and physically validated by two phenomena: (1) the effervescence of nitrogen gas (N₂), confirming the decomposition of the hydrazide into a sulfonyl radical, and (2) the gradual fading of the deep purple iodine color as I₂ is consumed to form the allenyl iodide product[4].

3.2. Condensation with Carbonyls (Hydrazone Formation) The terminal amine of the hydrazide readily condenses with aldehydes and ketones in the presence of catalytic glacial acetic acid to form (E)-N'-benzylidene-**4-chlorobenzenesulfonohydrazides**. The acid protonates the

carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide[3],[5].



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Chemical reactivity pathways and subsequent pharmaceutical applications of the core scaffold.

Pharmaceutical and Drug Development Applications

The **4-chlorobenzenesulfonylhydrazide** scaffold is heavily utilized in medicinal chemistry to synthesize libraries of bioactive compounds. The sulfonamide linkage (-SO₂-NH-) acts as a potent hydrogen bond donor/acceptor, allowing for highly specific interactions within enzyme active sites[2],[6].

Table 2: Pharmacological Applications of **4-Chlorobenzenesulfonylhydrazide** Derivatives

Derivative Class	Target / Disease	Key Finding	Reference
N-Sulfonamide 2-Pyridones	USP7 Enzyme / HSV-1	>50% viral reduction; strong USP7 active site binding.	2[2]
Thiazole-Sulfonamides	AChE / Alzheimer's	IC50 = 0.10 - 11.40 μ M; sulfonamide NH acts as H-bond donor.	6[6]
Fluorinated Sulfonyl Hydrazones	α -Glucosidase / Diabetes	Significant antidiabetic inhibitory activity.	5[5]

- Antiviral Therapeutics: Condensation of the hydrazide with pyridone precursors yields N-sulfonamide 2-pyridone derivatives. These compounds demonstrate significant antiviral efficacy against HSV-1 by acting as potent inhibitors of the Ubiquitin-Specific Protease 7 (USP7). The para-chloro substitution provides essential hydrophobic contacts within the USP7 binding pocket[2].
- Neurodegenerative Diseases: Thiazole-sulfonamide derivatives synthesized from this core scaffold exhibit excellent Acetylcholinesterase (AChE) inhibitory activity, positioning them as promising candidates for Alzheimer's disease management[6].
- Metabolic Disorders: Fluorinated sulfonyl hydrazones derived from **4-chlorobenzenesulfonohydrazide** display marked antidiabetic properties through the competitive inhibition of α -glucosidase and α -amylase enzymes[5].

Safety, Hazards, and Handling

While highly useful, **4-chlorobenzenesulfonohydrazide** requires strict adherence to laboratory safety protocols.

- GHS Classification: It is classified under Acute Toxicity Category 4 (Acute Tox. 4) and is harmful if swallowed (H302)[1].
- Handling Protocols: Operations should be conducted in a well-ventilated fume hood to prevent the inhalation of crystalline dust. Standard personal protective equipment (PPE),

including nitrile gloves and splash goggles, is mandatory to prevent dermal and ocular exposure[1].

References

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